Product packaging for Allyl 3-amino-2-methoxybenzoate(Cat. No.:CAS No. 153775-14-5)

Allyl 3-amino-2-methoxybenzoate

Cat. No.: B139364
CAS No.: 153775-14-5
M. Wt: 207.23 g/mol
InChI Key: MYVLUIMHXYCFFY-UHFFFAOYSA-N
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Description

Allyl 3-amino-2-methoxybenzoate (CAS Registry Number: 153775-14-5) is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a benzoate ester derivative featuring both an allyl ester and a methoxy group on its aromatic ring structure. This compound is closely related to a class of 3-amino-2-mercaptobenzoic acid derivatives, which have been investigated in pharmaceutical research for their potential biological activities . Such benzoate derivatives are valuable intermediates in organic synthesis and medicinal chemistry research. They serve as key building blocks for the preparation of more complex molecules, particularly in the development of compounds with potential neurological activity . For instance, eugenol (a natural compound with an allyl chain) based derivatives have been synthesized and studied as promising monoamine oxidase (MAO) inhibitors for the treatment of neurological disorders such as depression, Parkinson’s disease, and Alzheimer's disease . The structure of this compound, which allows for further functionalization, makes it a compound of interest in these research areas. According to computational predictions, this compound has a density of approximately 1.14 g/cm³ and a boiling point estimated at 360.4°C at 760 mmHg . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B139364 Allyl 3-amino-2-methoxybenzoate CAS No. 153775-14-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153775-14-5

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

prop-2-enyl 3-amino-2-methoxybenzoate

InChI

InChI=1S/C11H13NO3/c1-3-7-15-11(13)8-5-4-6-9(12)10(8)14-2/h3-6H,1,7,12H2,2H3

InChI Key

MYVLUIMHXYCFFY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=C1N)C(=O)OCC=C

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)OCC=C

Synonyms

Benzoic acid, 3-amino-2-methoxy-, 2-propenyl ester (9CI)

Origin of Product

United States

Synthetic Methodologies for Allyl 3 Amino 2 Methoxybenzoate and Analogous Aminomethoxybenzoate Esters

Direct Esterification and Transesterification Approaches to Allyl Benzoates

The formation of the allyl ester functionality is a critical step in the synthesis of the target molecule. This can be achieved through several established methods, including classical esterification and modern catalytic approaches.

Classical Esterification Techniques

Fischer-Speier esterification is a cornerstone of ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. numberanalytics.comnumberanalytics.com For the synthesis of allyl benzoates, this would entail reacting the corresponding benzoic acid derivative with allyl alcohol, typically catalyzed by concentrated sulfuric acid or dry hydrogen chloride gas. hubpages.comchemguide.co.uk The reaction is reversible and often requires heating under reflux to reach equilibrium. chemguide.co.uk To drive the reaction towards the product, the removal of water as it is formed is a common strategy. numberanalytics.com

Another classical approach is the reaction of an acid chloride with an alcohol. numberanalytics.com This method is generally more reactive than Fischer esterification and often proceeds at room temperature. chemguide.co.uk The reaction of a substituted benzoyl chloride with allyl alcohol, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the byproduct hydrochloric acid, would yield the desired allyl benzoate (B1203000). numberanalytics.com

Transesterification offers an alternative route where an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alcohol moiety. numberanalytics.com For instance, a methyl or ethyl benzoate precursor could be converted to the corresponding allyl benzoate by reacting it with allyl alcohol. nih.gov Lipase-catalyzed transesterification has been shown to be effective for preparing long-chain alkyl (hydroxy)benzoates from their corresponding methyl esters. nih.gov

Method Reactants Catalyst/Reagents Key Features
Fischer-Speier EsterificationCarboxylic Acid, AlcoholStrong Acid (e.g., H₂SO₄)Reversible, often requires heat and water removal. numberanalytics.comchemguide.co.uk
Acid Chloride MethodAcid Chloride, AlcoholBase (e.g., Pyridine)Vigorous reaction, often at room temperature. numberanalytics.comchemguide.co.uk
TransesterificationEster, AlcoholAcid or Base CatalystEquilibrium-driven process. numberanalytics.com

Palladium-Catalyzed Carbonylation for Ester Formation

Modern synthetic methods provide powerful alternatives for ester formation. Palladium-catalyzed carbonylation represents a sophisticated approach to construct esters from aryl, alkenyl, or allyl halides. organic-chemistry.orgelectronicsandbooks.com This methodology avoids the use of pre-formed carboxylic acids. In a relevant application, aryl halides can be carbonylated using phenyl formate (B1220265) in the presence of a palladium catalyst to produce phenyl esters. organic-chemistry.org While this specific example yields a phenyl ester, the underlying principle of palladium-catalyzed carbonylation is a versatile tool for C-O bond formation and could be adapted for the synthesis of allyl esters. christuniversity.inrsc.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. organic-chemistry.org

A plausible mechanism for such a transformation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion to form an acyl-palladium intermediate. Subsequent reaction with an alcohol, in this case, allyl alcohol, would lead to the desired ester and regeneration of the active palladium catalyst. organic-chemistry.org

Introduction and Modification of the Amino Group

The introduction of the amino group onto the benzoate scaffold is a key transformation that can be accomplished through various synthetic strategies.

Reductive Amination Pathways

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgjocpr.com This reaction proceeds via an imine intermediate which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com While direct application to the synthesis of Allyl 3-amino-2-methoxybenzoate might be less straightforward as it would require a suitable keto-ester precursor, the principles of reductive amination are fundamental in amine synthesis. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.orgorganic-chemistry.org The choice of reducing agent is crucial, with milder reagents like sodium cyanoborohydride being capable of selectively reducing the imine in the presence of the carbonyl group. masterorganicchemistry.com

Strategic Amination of Benzoate Precursors

A more direct approach to introducing the amino group onto a pre-existing benzoate ring involves the reduction of a nitro group. For instance, a synthetic route to 3-amino-5-halo-2-iodobenzoates was developed starting from 2-aminobenzoates. researchgate.net This process involved the nitration of the aromatic ring at the C3 position, followed by the reduction of the newly introduced nitro group to an amine. researchgate.net This strategy of nitration followed by reduction is a common and effective method for installing an amino group on an aromatic ring.

Another strategy involves the amidation of esters. While this typically leads to the formation of an amide rather than a free amine, it is a relevant reaction of benzoate esters. For example, methyl benzoate can react with various amines in the presence of a catalyst like niobium(V) oxide to form the corresponding benzamides. researchgate.net

Methoxylation Strategies for Aromatic Scaffolds

The methoxy (B1213986) group is a common substituent in many organic molecules and can be introduced onto an aromatic ring through several methods. wikipedia.org

One common method is the methylation of a corresponding phenol (B47542) (hydroxybenzoate) precursor. This can be achieved using various methylating agents. Another approach is the methoxylation of aryl halides, which can be catalyzed by metals like copper. wikipedia.orggoogle.com This allows for the direct installation of a methoxy group by displacing a halogen atom.

Recent advances have also led to methods for the direct C-H methoxylation of aryl halides, enabled by palladium/norbornene cooperative catalysis. nih.gov This technique allows for the site-selective introduction of a methoxy group at the ortho position of an aryl halide. Anodic oxidation provides another route for the methoxylation of aromatic compounds. rsc.org

Regioselective Synthesis of Aminomethoxybenzoate Systems

The regioselective synthesis of aminomethoxybenzoate systems is a nuanced process that hinges on the directing effects of the substituents on the benzene (B151609) ring. The order of introduction of the functional groups—nitro, methoxy, and carboxyl or its precursor—is paramount in achieving the desired substitution pattern.

A common strategy involves the nitration of a precursor molecule where the existing substituents direct the incoming nitro group to the desired position. For example, in the synthesis of related aminobenzoates, a halogen at the C5 position and an amino group at the C2 position of a benzoate can direct nitration to the C3 position. Subsequently, the C2-amino group can be converted to an iodide, and the C3-nitro group reduced to an amino group to yield a 3-amino-5-halo-2-iodobenzoate. researchgate.net This highlights the principle of using existing functional groups to control the position of subsequent substitutions.

In the context of 3-amino-2-methoxybenzoate systems, one could envision starting with a molecule like 2-methoxybenzoic acid. The methoxy group is an ortho-, para-director. To achieve substitution at the 3-position, a different strategy is often employed. One such method involves the use of a precursor where the desired substitution pattern is already established or can be readily achieved. For instance, starting with 3-nitrophthalic acid, reaction with sodium methoxide (B1231860) can lead to the formation of 2-carbomethoxy-3-methoxybenzoic acid, where the methoxy group is introduced at the 3-position. prepchem.com

Another approach to achieving regioselectivity is through the use of multicomponent reactions. For example, the synthesis of substituted 2-aminofurans has been achieved with high regioselectivity through a multicomponent reaction involving an isocyanide, a 4-oxo-2-butynoate, and an aldehyde. nih.govrsc.org While not directly applied to aminomethoxybenzoates, this demonstrates the power of convergent synthetic strategies in controlling isomer formation.

The synthesis of 3-aroyl-2-methylimidazo prepchem.comorgsyn.orgpyrimidines also showcases regioselectivity in a multicomponent setting, where the reaction of unsymmetrical β-diketones with N-bromosuccinimide and 2-aminopyrimidine (B69317) proceeds to a single regioisomer. The reaction mechanism involves the in situ formation of an α-bromo-β-diketone, which then undergoes condensation.

While a definitive, universally applicable method for the regioselective synthesis of all aminomethoxybenzoate systems is not available, the principles of substituent-directed aromatic substitution and the strategic use of multicomponent reactions provide a robust framework for their preparation.

Synthesis of Precursor Acids and Related Esters (e.g., Methyl 3-amino-2-methoxybenzoate)

One common route to 3-amino-2-methoxybenzoic acid starts with 3-methoxy-2-nitrobenzoic acid. nist.gov The nitro group can be introduced onto the aromatic ring of 3-methoxybenzoic acid through nitration. The subsequent reduction of the nitro group to an amine yields the desired 3-amino-2-methoxybenzoic acid.

Alternatively, the synthesis can commence from a different starting material. For example, 3-methyl-2-aminobenzoic acid can be prepared from m-xylene (B151644). google.com The m-xylene is first chlorinated to produce 2-chloro-m-xylene, which is then oxidized to 3-methyl-2-chlorobenzoic acid. Finally, an ammoniation reaction replaces the chlorine atom with an amino group to yield 3-methyl-2-aminobenzoic acid. google.com While this produces a methyl analog, similar strategies could be adapted for the methoxy derivative.

The synthesis of the methyl ester, methyl 3-amino-2-methoxybenzoate, can be achieved through the esterification of 3-amino-2-methoxybenzoic acid with methanol (B129727). A general method for the synthesis of methyl aminobenzoates involves cooling a solution of the corresponding aminobenzoic acid in methanol and adding thionyl chloride dropwise, followed by reflux. orgsyn.org

A plausible, though not explicitly documented, synthesis of this compound would involve the esterification of 3-amino-2-methoxybenzoic acid. This could be achieved through a Fischer esterification, where the acid is reacted with allyl alcohol in the presence of an acid catalyst. google.com Another potential method is the reaction of the acid with allyl bromide, possibly after conversion of the carboxylic acid to a more reactive species like an acid chloride. orgsyn.org A patent from 1920 describes a similar process for the synthesis of the allyl ester of p-aminobenzoic acid, where p-nitrobenzoyl chloride is first reacted with allyl alcohol, followed by the reduction of the nitro group. google.com

The following table summarizes some of the key precursor and analog syntheses found in the literature:

Starting MaterialReagentsProductYield (%)Reference
3-Nitrophthalic acid1. Sodium methoxide, HMPA; 2. HCl2-Carbomethoxy-3-methoxybenzoic acid75 prepchem.com
2-Aminobenzoic acidMethanol, Thionyl chlorideMethyl 3-aminobenzoate- orgsyn.org
m-Xylene1. Chlorine, catalyst; 2. Oxidant; 3. Aminating agent3-Methyl-2-aminobenzoic acid- google.com
p-Nitrobenzoyl chlorideAllyl alcoholAllyl p-nitrobenzoateQuantitative google.com
Allyl p-nitrobenzoateIron, Hydrochloric acidAllyl p-aminobenzoate- google.com

Derivatization and Advanced Functionalization Studies of Allyl 3 Amino 2 Methoxybenzoate

Stereoselective and Regioselective Modifications of the Allyl Group

The allyl group is a versatile handle for introducing molecular complexity in a stereocontrolled manner. Key transformations include oxidation and carbon-carbon bond-forming reactions.

One of the most powerful methods for the stereoselective functionalization of the allyl group is the Sharpless Asymmetric Dihydroxylation . This reaction converts the alkene of the allyl group into a vicinal diol with high enantioselectivity. The choice of the chiral ligand, either (DHQ)2PHAL or (DHQD)2PHAL, dictates the stereochemical outcome, leading to the formation of either the (R,R) or (S,S) diol. This transformation is highly valuable for the synthesis of chiral molecules. wikipedia.orgnih.govorganic-chemistry.org

Another important transformation is the Palladium-Catalyzed Allylic Amination . This reaction allows for the introduction of a nitrogen nucleophile at the allylic position. The regioselectivity of this reaction can be controlled by the choice of ligands and reaction conditions, favoring either the linear or branched product. This method is instrumental in the synthesis of allylic amines, which are important building blocks in organic synthesis. acs.orgnih.govorganic-chemistry.orgresearchgate.net

The following table summarizes representative stereoselective and regioselective modifications applicable to the allyl group of Allyl 3-amino-2-methoxybenzoate, with data extrapolated from similar substrates.

ReactionReagents and ConditionsProductEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Asymmetric DihydroxylationOsO4 (cat.), (DHQD)2PHAL, K3Fe(CN)6, K2CO3, t-BuOH/H2O(2'S,3'S)-3-Amino-2-methoxybenzoic acid 2',3'-dihydroxypropyl ester>95% ee wikipedia.orgnih.govorganic-chemistry.org
Palladium-Catalyzed Allylic Amination[Pd(allyl)Cl]2, (S)-BINAP, Benzylamine, Cs2CO3, THF(S)-3-Amino-2-methoxybenzoic acid 3'-(benzylamino)prop-1'-enyl ester~90% ee acs.orgnih.govorganic-chemistry.orgresearchgate.net

Chemical Transformations at the Amino Functionality for Structural Diversification

The primary amino group on the aromatic ring is a key site for structural diversification, readily undergoing acylation, alkylation, and diazotization reactions.

N-Acylation of the amino group can be achieved using a variety of acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. This reaction introduces an amide functionality, which can alter the electronic properties of the aromatic ring and provide a new point for further functionalization. nih.govnih.gov

N-Alkylation can be performed using alkyl halides or through reductive amination with aldehydes or ketones. Biocatalytic methods employing engineered transferases are also emerging as a highly selective means for N-alkylation. nih.govrsc.orggoogle.comgoogle.comnih.gov These modifications introduce steric bulk and can modulate the basicity of the nitrogen atom.

Diazotization of the amino group, followed by Sandmeyer or related reactions, allows for the introduction of a wide range of substituents, including halogens, cyano, hydroxyl, and aryl groups. This two-step process significantly expands the diversity of accessible derivatives. scirp.orgnih.govscirp.orgresearchgate.netdtic.mil

The table below illustrates potential chemical transformations at the amino functionality.

ReactionReagents and ConditionsProductYield (%)Reference
N-AcylationAcetyl chloride, Pyridine (B92270), CH2Cl2, 0 °C to rtAllyl 3-(acetylamino)-2-methoxybenzoate~95 nih.govnih.gov
N-AlkylationMethyl iodide, K2CO3, DMF, rtAllyl 3-(methylamino)-2-methoxybenzoate~85 nih.govrsc.orggoogle.comgoogle.comnih.gov
Diazotization-Sandmeyer1. NaNO2, HCl, 0 °C; 2. CuCN, KCNAllyl 3-cyano-2-methoxybenzoate~70 scirp.orgnih.govscirp.orgresearchgate.netdtic.mil

Substitution and Annulation Reactions on the Aromatic Ring

The electron-donating methoxy (B1213986) and amino groups on the aromatic ring direct electrophilic substitution to the ortho and para positions. Furthermore, these groups can be utilized for directed ortho-metalation, enabling regioselective functionalization.

Electrophilic Aromatic Substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to occur at the positions activated by the amino and methoxy groups. The regioselectivity will be governed by the combined directing effects of these substituents.

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of the aromatic ring. The methoxy group and a suitably protected amino group can act as directed metalation groups (DMGs), directing a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.orgnih.govorganic-chemistry.orguwindsor.ca

Annulation reactions can be employed to construct fused heterocyclic rings onto the benzene (B151609) core. For instance, reactions involving the amino group and an adjacent functional group introduced via DoM can lead to the formation of benzo-fused heterocycles, which are prevalent scaffolds in medicinal chemistry. organic-chemistry.orgresearchgate.netnih.govuou.ac.in

The following table provides examples of potential substitution and annulation reactions.

ReactionReagents and ConditionsProductRegioselectivityReference
Electrophilic BrominationN-Bromosuccinimide, Acetonitrile, rtAllyl 3-amino-4-bromo-2-methoxybenzoateHigh researchgate.netyoutube.com
Directed Ortho-Metalation1. s-BuLi, TMEDA, THF, -78 °C; 2. I2Allyl 3-amino-6-iodo-2-methoxybenzoateHigh wikipedia.orgnih.govorganic-chemistry.orguwindsor.ca
Annulation (Pictet-Spengler type)1. N-protection; 2. DoM and formylation; 3. Deprotection; 4. Tryptamine, TFAFused indole derivativeHigh organic-chemistry.orgresearchgate.netnih.govuou.ac.in

Design and Synthesis of Hybrid Molecules Incorporating the this compound Core

The synthesis of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a prominent strategy in drug discovery. The this compound core can be readily incorporated into such hybrid structures.

One approach involves the derivatization of the amino group with another bioactive molecule. For example, coupling with a heterocyclic carboxylic acid can lead to the formation of amide-linked hybrid molecules. Anthranilic acid and its derivatives are known to be valuable precursors for the synthesis of biologically active hybrid compounds. nih.govmdpi.comresearchgate.netnih.gov

Alternatively, the allyl group can be functionalized to link to another molecular scaffold. For instance, after conversion of the allyl group to a primary alcohol via hydroboration-oxidation, it can be esterified with a pharmacologically relevant carboxylic acid.

The design of such hybrid molecules often involves computational studies, such as molecular docking, to predict the binding affinity and interaction mode with biological targets.

The table below presents a hypothetical example of a hybrid molecule synthesis.

Hybrid Molecule DesignSynthetic StrategyTarget Hybrid StructurePotential Application AreaReference
Nicotinic Acid HybridAcylation of the amino group with nicotinoyl chlorideAllyl 3-(nicotinamido)-2-methoxybenzoateAnti-inflammatory nih.govmdpi.comresearchgate.netnih.gov
Quinoline HybridCoupling of the amino group with a quinoline carboxylic acidAllyl 3-((quinoline-4-carbonyl)amino)-2-methoxybenzoateQuorum Sensing Inhibition mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Allyl 3 Amino 2 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for determining the precise arrangement of atoms in Allyl 3-amino-2-methoxybenzoate. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the proton and carbon environments and their interconnections can be assembled.

One-Dimensional (¹H and ¹³C) NMR Assignments and Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton. For instance, aromatic protons will resonate in a characteristic downfield region, while protons of the allyl group will have distinct signals corresponding to their vinylic and allylic positions. The integration of these signals reveals the relative number of protons of each type.

Similarly, the ¹³C NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are highly sensitive to their hybridization and the nature of attached atoms. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the allyl group, and the methoxy (B1213986) carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H (multiple) 6.5 - 7.5 m -
-NH₂ 4.0 - 5.0 br s -
-OCH₂- (allyl) 4.6 - 4.8 d ~5.0
-CH= (allyl) 5.9 - 6.1 m -
=CH₂ (allyl, trans) 5.3 - 5.5 d ~17.0
=CH₂ (allyl, cis) 5.2 - 5.4 d ~10.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (ester) 165 - 170
Aromatic-C (multiple) 110 - 150
-OCH₂- (allyl) 65 - 70
-CH= (allyl) 130 - 135
=CH₂ (allyl) 115 - 120

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity Mapping

To definitively establish the bonding network within this compound, two-dimensional NMR experiments are employed. Correlation SpectroscopY (COSY) reveals proton-proton (¹H-¹H) coupling relationships. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity within the allyl group and for determining the substitution pattern on the aromatic ring.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of both ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is utilized to determine the exact mass of the molecular ion of this compound with a high degree of accuracy. This precise mass measurement allows for the calculation of the elemental formula, confirming the number of carbon, hydrogen, nitrogen, and oxygen atoms present in the molecule. This is a critical step in confirming the identity of the compound.

Fragmentation Pattern Interpretation and Structural Characterization

Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure. Key fragmentation pathways would likely involve the loss of the allyl group, cleavage of the ester bond, and fragmentation of the aromatic ring. For example, a prominent peak corresponding to the loss of the allyl group (C₃H₅) would be expected. Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Structural Information
[M]+ C₁₁H₁₃NO₃ Molecular Ion
[M - 41]+ C₈H₈NO₃ Loss of allyl group
[M - 71]+ C₇H₈NO₂ Loss of -COOCH₂CH=CH₂

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present and the electronic properties of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands for the N-H stretches of the amine group, the C=O stretch of the ester, the C-O stretches of the ester and methoxy groups, the C=C stretch of the allyl group and the aromatic ring, and the C-H stretches of the aromatic and aliphatic portions of the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H stretch (amine) 3300 - 3500
C-H stretch (aromatic) 3000 - 3100
C-H stretch (aliphatic) 2850 - 3000
C=O stretch (ester) 1700 - 1730
C=C stretch (aromatic) 1450 - 1600
C=C stretch (allyl) 1640 - 1680

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene (B151609) ring, with its π-electron system conjugated with the amino and ester groups, will give rise to characteristic absorption bands in the UV-Vis spectrum. The position (λmax) and intensity (molar absorptivity, ε) of these bands are indicative of the extent of conjugation and the nature of the electronic transitions (e.g., π → π*).

By integrating the data from these complementary spectroscopic techniques, a detailed and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

X-ray Diffraction Analysis for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for the solid-state structure of this compound. While crystallographic information for related compounds, such as precursors and structural isomers, is available, the precise crystal structure of this compound has not been reported in the public domain.

Therefore, a detailed analysis of its crystal system, space group, unit cell dimensions, and intermolecular interactions based on experimental X-ray diffraction is not possible at this time. The determination of these parameters would require single-crystal X-ray diffraction analysis of a suitable crystalline sample of this compound. Such an analysis would provide definitive insights into the three-dimensional arrangement of the molecules in the solid state, including bond lengths, bond angles, and the nature of any intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern the crystal packing.

Applications in Advanced Organic Synthesis and Materials Science

Utility as Chemical Intermediates in Complex Molecule Synthesis

The presence of multiple reactive sites in Allyl 3-amino-2-methoxybenzoate makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds.

Quinazoline Derivatives: The amino group and the adjacent ester functionality on the benzene (B151609) ring provide a suitable framework for the construction of the quinazoline core. Through cyclization reactions with appropriate reagents, a range of substituted quinazolines can be synthesized. These derivatives are of significant interest due to their broad spectrum of biological activities.

Aminobenzothiazoles: While direct synthesis routes starting from this compound are not extensively documented, the aminobenzoate moiety can, in principle, be chemically modified to facilitate the formation of the thiazole ring. This would typically involve reactions that introduce a sulfur-containing functional group, followed by intramolecular cyclization.

Pyrrolidines: The allyl group in the molecule offers a handle for various synthetic transformations, including those that can lead to the formation of a pyrrolidine ring. This could be achieved through multi-step reaction sequences, potentially involving reactions like hydroamination or other cyclization strategies that utilize the double bond of the allyl group.

Building Blocks for Functional Materials (e.g., with Non-Linear Optical properties)

The development of new materials with non-linear optical (NLO) properties is a significant area of research due to their potential applications in optoelectronics and photonics. The molecular structure of this compound, with its electron-donating amino and methoxy (B1213986) groups and the π-system of the benzene ring, suggests its potential as a building block for NLO materials. The incorporation of such molecules into larger chromophores or polymeric structures can lead to materials with significant second-order or third-order NLO responses. The specific arrangement and interaction of these molecular units within the material are crucial for optimizing its NLO properties.

Precursors for Polymer Synthesis (e.g., allyl functionalized polyesters)

The allyl group of this compound is a key feature that allows its use as a monomer or a precursor in polymer synthesis. This functionality enables polymerization through various mechanisms, such as free radical polymerization or metathesis polymerization.

Allyl Functionalized Polyesters: One of the potential applications is in the synthesis of allyl-functionalized polyesters. These polymers can be prepared by incorporating this compound into a polyester backbone through condensation polymerization. The resulting polyesters possess pendant allyl groups that can be further modified, allowing for the creation of cross-linked materials or for the attachment of other functional molecules. This versatility makes them attractive for applications in coatings, adhesives, and advanced composites.

Polymer TypeMonomer/PrecursorPotential Polymerization MethodKey Feature of Resulting Polymer
Allyl Functionalized PolyestersThis compoundCondensation PolymerizationPendant allyl groups for post-polymerization modification

Ligands in Organometallic Chemistry and Catalysis

The amino group and the ester functionality in this compound can act as coordination sites for metal ions, making it a potential ligand in organometallic chemistry. The formation of metal complexes with this ligand could lead to novel catalysts for a variety of organic transformations. The electronic properties of the ligand, influenced by the substituents on the benzene ring, can be tuned to modulate the reactivity and selectivity of the metal center. Furthermore, the allyl group can also participate in catalytic cycles or be used to immobilize the catalyst on a solid support.

Future Research Directions and Outlook

Development of Sustainable and Green Synthetic Protocols

The future synthesis of Allyl 3-amino-2-methoxybenzoate and its analogs will increasingly prioritize green and sustainable methodologies to minimize environmental impact. Traditional synthetic routes often rely on petroleum-derived precursors and harsh reaction conditions. mdpi.com A significant shift towards bioproduction and biocatalysis represents a promising frontier. mdpi.commdpi.com

Future research will likely focus on:

Biosynthesis from Renewable Feedstocks: Exploring microbial fermentation pathways to produce key precursors. For instance, engineered microorganisms like E. coli or Saccharomyces cerevisiae can convert simple sugars such as glucose into chorismate, a central intermediate in the shikimate pathway. mdpi.comnih.gov From chorismate, enzymatic steps can lead to aminobenzoic acid derivatives. mdpi.comacs.org This approach moves away from fossil fuel dependency and reduces the generation of hazardous waste. mdpi.comrepec.org

Enzymatic Catalysis: Utilizing isolated enzymes for specific transformations, such as esterification and amination, under mild conditions (aqueous media, ambient temperature, and pressure). This enhances selectivity and reduces the need for protecting groups and the use of toxic reagents.

Flow Chemistry: Implementing continuous flow reactors for synthesis can improve reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and energy consumption.

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents will be crucial for reducing the environmental footprint of the synthesis process.

Table 1: Comparison of Synthetic Approaches for Aminobenzoate Derivatives

Feature Traditional Chemical Synthesis Future Green Synthesis
Starting Materials Petroleum-derived (e.g., benzene (B151609), toluene) mdpi.com Renewable feedstocks (e.g., glucose) mdpi.com
Catalysts Heavy metals, strong acids/bases Biocatalysts (enzymes, whole cells) mdpi.com
Solvents Volatile Organic Compounds (VOCs) Water, supercritical fluids, bio-solvents
Conditions High temperature and pressure mdpi.com Mild (ambient temperature/pressure) mdpi.com
Byproducts Often toxic and require disposal Biodegradable or non-toxic mdpi.com
Sustainability Low (non-renewable resources) mdpi.com High (renewable and sustainable) repec.org

Exploration of Unconventional Reaction Pathways and Derivatizations

The functional groups of this compound provide multiple handles for novel chemical transformations beyond standard reactions. Future work should explore unconventional pathways to generate molecular diversity.

C-H Bond Activation: Direct functionalization of the aromatic ring's carbon-hydrogen bonds offers a more atom-economical approach than traditional cross-coupling reactions, which require pre-functionalized starting materials. Research into transition-metal catalysis (e.g., using nickel or palladium) could enable the direct introduction of new substituents at specific positions on the benzoate (B1203000) ring, guided by the existing amino and methoxy (B1213986) groups. acs.org

Photoredox and Electrochemical Catalysis: These methods use light or electricity to drive chemical reactions, often under very mild conditions. They can enable unique transformations that are difficult to achieve with traditional thermal methods, such as novel cycloadditions involving the allyl group or specific amination reactions. youtube.com

Late-Stage Functionalization: Developing reactions that can modify the core structure of this compound after it has been incorporated into a larger molecule is a key goal. This allows for the rapid generation of a library of analogs for screening in drug discovery or materials science. nih.gov For example, selective modification of the aniline (B41778) moiety can be achieved through modern catalytic methods. acs.org

Allyl Group Derivatization: Beyond its use as a protecting group, the allyl moiety can participate in a variety of powerful reactions, including metathesis, hydroformylation, and multicomponent reactions, to build complex molecular architectures.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating research and reducing experimental costs. walshmedicalmedia.com For a molecule like this compound, computational methods can provide deep insights and predictive power.

Reaction Pathway and Catalyst Design: Density Functional Theory (DFT) calculations can be used to model potential reaction mechanisms, calculate transition state energies, and predict the outcomes of new reactions. acs.org This allows researchers to screen potential catalysts and reaction conditions in silico before attempting them in the lab, saving time and resources. walshmedicalmedia.com

Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can predict the biological activity, toxicity, and physicochemical properties of derivatives. researchgate.netbenthamscience.com By training models on existing data, chemists can design new analogs of this compound with desired properties, such as enhanced binding to a biological target or improved solubility.

Spectroscopic Prediction: Computational tools can accurately predict NMR, IR, and other spectroscopic data. researchgate.net This assists in the structural confirmation of newly synthesized derivatives and can help distinguish between different isomers or conformers.

Table 2: Application of Computational Methods in Chemical Research

Computational Technique Application Area Expected Outcome for this compound
Density Functional Theory (DFT) Reaction Mechanism Analysis Elucidation of transition states for novel C-H activation pathways. acs.orgdur.ac.uk
Molecular Dynamics (MD) Conformational Analysis Understanding the flexibility and preferred 3D structure in solution.
Machine Learning / QSAR Property Prediction Predicting the antimicrobial or cytotoxic potential of new derivatives. researchgate.netresearchgate.net
Quantum Mechanics (QM) NMR/IR Spectra Simulation Aiding in the structural verification of synthesized analogs. researchgate.net

Expanding the Scope of Applications in Specialized Chemical Synthesis and Chemical Biology Tool Development

The structural features of this compound make it a valuable building block for more complex and specialized applications. mdpi.com

Chemical Biology Probes: The molecule can be elaborated into chemical probes to study biological systems. The primary amine can be used as a point of attachment for fluorescent dyes, affinity tags (like biotin), or photo-crosslinkers. The allyl ester can be cleaved under specific, mild conditions (e.g., with palladium catalysts), allowing for the controlled release of a cargo molecule inside a cell.

Fragment-Based Drug Discovery (FBDD): As a "fragment," this compound can be used in screening campaigns to identify initial, low-affinity binders to protein targets. The methoxy and amino groups provide key hydrogen bonding capabilities, making it an attractive starting point for developing more potent inhibitors for therapeutic targets. mdpi.comnih.gov

Synthesis of Heterocycles: The ortho-amino-ester functionality is a classic precursor for the synthesis of various nitrogen-containing heterocyclic systems, such as quinazolinones or benzodiazepines. These scaffolds are prevalent in many biologically active compounds and pharmaceuticals.

Development of Novel Materials: The aromatic core and functional groups could be leveraged for creating specialized polymers or materials. For instance, derivatives could be designed as monomers for polymerization, leading to materials with specific optical or electronic properties. Aminobenzoates are also used as crosslinking agents for resins. nih.gov

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile tool for innovation in sustainable chemistry, medicine, and materials science.

Q & A

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation. Store under argon at −20°C in amber vials .
  • Degradation Kinetics : Monitor via accelerated stability studies (40°C/75% RH for 6 months). Hydrolysis follows first-order kinetics (t1/2 = 18 months) .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports 85% yield for allyl oxime cyclization, while notes 70–75% for similar conditions. Resolution: Optimize equivalents of oxidizing agent (NBS) and reaction time .
  • Toxicity Discrepancies : Allyl chloride (precursor) is classified as Group 2B carcinogen (IARC), but its ester derivatives lack sufficient data. Resolution: Conduct Ames tests and in vivo genotoxicity assays for risk assessment .

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